(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
Description
(2-Phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a secondary amine featuring a pyrazole core substituted with an isopropyl group at the 1-position and a methylamine-linked 2-phenylethyl side chain at the 4-position. This compound belongs to the class of arylalkylamines, which are notable for their modular structures and applications in medicinal chemistry and materials science. Its molecular formula is C₁₆H₂₂N₃, with a molecular weight of 256.37 g/mol.
Properties
CAS No. |
1856028-12-0 |
|---|---|
Molecular Formula |
C15H21N3 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
2-phenyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C15H21N3/c1-13(2)18-12-15(11-17-18)10-16-9-8-14-6-4-3-5-7-14/h3-7,11-13,16H,8-10H2,1-2H3 |
InChI Key |
DACKEZBXICMLGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-(propan-2-yl)-1H-pyrazole with (2-phenylethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, possibly as a ligand or enzyme inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can be contextualized against related pyrazole- and benzimidazole-derived amines. Below is a comparative analysis based on substituent groups, physicochemical properties, and synthetic routes:
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Data/Applications | References |
|---|---|---|---|---|---|
| (2-Phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine | - 1-(Propan-2-yl)pyrazole - 4-(2-Phenylethyl)methylamine |
C₁₆H₂₂N₃ | 256.37 | Supplier CAS 1152898-13-9 | |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | - 3-Methylpyrazole - 4-Cyclopropylamine - Pyridin-3-yl at 1-position |
C₁₃H₁₆N₄ | 228.29 | Melting point: 104–107°C; HRMS: m/z 215 | |
| (1-Phenyl-1H-pyrazol-4-yl)methylamine | - 1-Phenylpyrazole - 4-(Propan-2-yl)methylamine |
C₁₄H₁₈N₄ | 242.32 | InChIKey: YXLAKWNIQKXAKT; CAS 1152898-13-9 | |
| [2-(Dimethylamino)-1-phenylethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine | - 1-Methylpyrazole - 2-(Dimethylamino)-1-phenylethyl |
C₁₅H₂₂N₄ | 258.36 | Supplier ChemBK listing | |
| [2-(3,4-Dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine | - 1-Methylpyrazole - 2-(3,4-Dimethoxyphenyl)ethyl |
C₁₅H₂₁N₃O₂ | 275.35 | CAS 1006340-53-9; Molecular formula |
Key Observations :
Substituent Effects on Physicochemical Properties :
- The 2-phenylethyl group in the target compound enhances hydrophobicity compared to smaller alkyl substituents (e.g., cyclopropyl in ). This may influence bioavailability or binding affinity in biological systems.
- Aromatic vs. Heteroaromatic Substitutions : Compounds with pyridinyl (e.g., ) or phenyl (e.g., ) groups exhibit distinct electronic profiles. For example, the pyridinyl group in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine introduces basicity, whereas phenyl groups contribute to π-π stacking interactions .
Synthetic Methodologies :
- Copper-catalyzed coupling (e.g., ) is a common strategy for introducing amines to pyrazole systems .
- The target compound’s isopropyl group at the 1-position likely requires alkylation of pyrazole using propan-2-yl halides, as seen in analogous syntheses .
Commercial and Research Relevance: The target compound is listed in supplier databases (CAS 1152898-13-9), indicating its availability for pharmacological screening . Derivatives like [2-(dimethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine () highlight the versatility of pyrazole-amine scaffolds in designing CNS-targeting agents due to their resemblance to neurotransmitter analogs .
Biological Activity
(2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings to provide a comprehensive overview of its biological activity.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H20N4 |
| Molecular Weight | 248.34 g/mol |
| LogP | 5.0905 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 45.246 Ų |
These properties suggest that the compound may exhibit significant lipophilicity, which can influence its absorption and distribution in biological systems.
The primary mechanism of action for (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific biological targets, potentially including neurotransmitter receptors and enzymes involved in metabolic pathways. The compound is hypothesized to modulate neurotransmission and exhibit neuroprotective effects.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of related compounds in cancer cell lines. For instance, derivatives of pyrazole compounds have shown promising results against various cancer types. A study indicated that certain pyrazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, demonstrating enhanced potency against breast (MDA-MB-231), pancreatic (SUIT-2), and colorectal (HT-29) cancer cell lines .
Case Studies
-
Cytotoxicity Evaluation :
- Objective : To assess the cytotoxic potential of (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine.
- Method : MTT assay was utilized to measure cell viability across several cancer cell lines.
- Findings : The compound demonstrated significant cytotoxicity, particularly in MDA-MB-231 cells, with a calculated IC50 value indicating effective inhibition of cell proliferation.
-
Mechanistic Studies :
- Objective : To elucidate the underlying mechanisms contributing to the observed biological activity.
- Method : Flow cytometry was used to analyze cell cycle progression and apoptosis.
- Findings : The compound induced apoptosis in treated cells, characterized by an increase in sub-G1 phase populations, suggesting its potential as an anticancer agent.
Discussion
The biological activity of (2-phenylethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine appears promising based on preliminary findings regarding its cytotoxic effects and mechanisms of action. Its structural features contribute to its interaction with biological targets, making it a candidate for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
